S-14506 hydrochloride

Description

Properties

IUPAC Name |

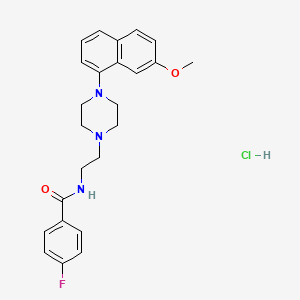

4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O2.ClH/c1-30-21-10-7-18-3-2-4-23(22(18)17-21)28-15-13-27(14-16-28)12-11-26-24(29)19-5-8-20(25)9-6-19;/h2-10,17H,11-16H2,1H3,(H,26,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLZKPKZVOLFGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=C(C=C4)F)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042628 | |

| Record name | S 14506 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135721-98-1 | |

| Record name | Benzamide, 4-fluoro-N-[2-[4-(7-methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135721-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((4-Fluorobenzoylamino)ethyl)-4-(7-methoxy-1-naphthyl)piperazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135721981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S 14506 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-14506 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/098102RI3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of S-14506 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-14506 hydrochloride is a potent and selective pharmacological agent with a dual mechanism of action, primarily characterized by its full agonism at the serotonin (B10506) 1A (5-HT1A) receptor and its antagonism of the dopamine (B1211576) D2 receptor. This unique profile suggests its potential therapeutic application in neuropsychiatric disorders. This document provides a comprehensive overview of the molecular pharmacology of S-14506, detailing its binding affinities, functional activities, and the signaling pathways it modulates. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and drug development efforts.

Core Mechanism of Action

This compound's primary mechanism of action is as a high-potency full agonist at the 5-HT1A receptor.[1][2][3] Structurally related to the inverse agonist spiperone, S-14506 paradoxically behaves as one of the most potent known agonists at this receptor, both in vitro and in vivo.[1] Its interaction with the 5-HT1A receptor leads to the activation of Gi/o proteins, initiating downstream signaling cascades. Molecular modeling studies suggest that S-14506 may span between the 5-HT recognition site and the "arginine switch" (DRY microdomain), which is postulated to be crucial for G-protein activation.[1]

In addition to its potent serotonergic activity, S-14506 also exhibits antagonist properties at the dopamine D2 receptor.[4][5][6] This dual action on two key neurotransmitter systems involved in mood, cognition, and motor control underlies its complex pharmacological profile.

Quantitative Pharmacological Data

The binding and functional parameters of this compound have been characterized in various in vitro systems. The following tables summarize the key quantitative data.

Table 1: 5-HT1A Receptor Binding and Functional Parameters

| Parameter | Value | Species/System | Reference |

| Binding Affinity | |||

| Kd ([3H]-S-14506) | 0.79 ± 0.2 nM | Rat Hippocampal Membranes | [1] |

| Bmax ([3H]-S-14506) | 400 ± 32 fmol/mg protein | Rat Hippocampal Membranes | [1] |

| Kd ([3H]-S-14506) | 0.13 ± 0.05 nM | CHO cells (human 5-HT1A) | [1] |

| Bmax ([3H]-S-14506) | 2.99 ± 0.60 pmol/mg protein | CHO cells (human 5-HT1A) | [1] |

| pKi | 9.0 | Not Specified | |

| Functional Activity | |||

| Agonist Type | Full Agonist | h 5-HT1A-Giα1 fusion protein | [1] |

| Maximum Response | Equivalent to 5-HT | h 5-HT1A-Giα1 fusion protein | [1] |

Table 2: Binding Affinity for Other Receptors

| Receptor | pKi | Reference |

| 5-HT1B | 6.6 | |

| 5-HT1C | 7.5 | |

| 5-HT2 | 6.6 | |

| 5-HT3 | < 6.0 | |

| Dopamine D2 | Not explicitly defined in pKi, but demonstrated to inhibit [3H]raclopride binding | [4] |

Signaling Pathways and Experimental Workflows

S-14506-Mediated 5-HT1A Receptor Signaling

The following diagram illustrates the proposed signaling pathway initiated by the binding of S-14506 to the 5-HT1A receptor.

Experimental Workflow for Characterization

The diagram below outlines a typical experimental workflow for characterizing the pharmacological profile of a compound like S-14506.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of S-14506. These are based on standard methodologies in the field.

Radioligand Binding Assay for 5-HT1A Receptors in Rat Hippocampal Membranes

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of [3H]-S-14506 for 5-HT1A receptors.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

[3H]-S-14506 (specific activity ~80 Ci/mmol)

-

Unlabeled S-14506

-

Serotonin (5-HT)

-

WAY-100635 (for non-specific binding)

-

Buffer A: 50 mM Tris-HCl, pH 7.4

-

Buffer B: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4

-

Polyethyleneimine (PEI) 0.3%

-

Glass fiber filters (Whatman GF/B)

-

Scintillation cocktail

-

Homogenizer

-

Centrifuge

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Euthanize rats and rapidly dissect the hippocampi on ice.

-

Homogenize the tissue in 10 volumes of ice-cold Buffer A.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh Buffer A and incubate at 37°C for 10 minutes to remove endogenous serotonin.

-

Centrifuge again at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the final pellet in Buffer B, determine protein concentration (e.g., Bradford assay), and store at -80°C.

-

-

Binding Assay:

-

For saturation experiments, set up tubes containing increasing concentrations of [3H]-S-14506 (e.g., 0.05 - 5 nM).

-

For non-specific binding, add 10 µM of WAY-100635 to a parallel set of tubes.

-

Add 50-100 µg of membrane protein to each tube.

-

Bring the final volume to 250 µL with Buffer B.

-

Incubate at 25°C for 60 minutes.

-

Terminate the incubation by rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

-

Wash the filters three times with 4 mL of ice-cold Buffer A.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the saturation data using non-linear regression (e.g., one-site binding hyperbola) to determine Kd and Bmax values.

-

GTPγS Functional Assay in CHO Cells Expressing h5-HT1A Receptors

Objective: To determine the functional potency (EC50) and efficacy (Emax) of S-14506 at the human 5-HT1A receptor.

Materials:

-

CHO-K1 cells stably expressing the human 5-HT1A receptor.

-

[35S]-GTPγS (specific activity >1000 Ci/mmol)

-

S-14506

-

Serotonin (5-HT)

-

GDP

-

GTPγS (unlabeled)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

-

Cell culture reagents (DMEM, FBS, antibiotics)

-

Multi-well scintillation plates (e.g., Wallac MicroBeta)

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture the CHO-h5-HT1A cells to ~80-90% confluency.

-

Harvest the cells and prepare membranes as described in protocol 4.1.

-

-

GTPγS Binding Assay:

-

In a 96-well plate, add increasing concentrations of S-14506 (e.g., 10-12 to 10-5 M).

-

Add 10-20 µg of cell membranes to each well.

-

Add 10 µM GDP to each well.

-

Initiate the reaction by adding 0.1 nM [35S]-GTPγS.

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration through GF/B filters.

-

Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters and measure radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Plot the specific binding of [35S]-GTPγS as a function of the log concentration of S-14506.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the EC50 and Emax values. Compare the Emax of S-14506 to that of 5-HT to determine its relative efficacy.

-

Conclusion

This compound exhibits a compelling dual pharmacological profile as a potent 5-HT1A full agonist and a dopamine D2 antagonist. Its high affinity and efficacy at the 5-HT1A receptor, coupled with its dopamine-modulating properties, make it a valuable tool for neuropharmacological research and a lead compound for the development of novel therapeutics for psychiatric disorders. The experimental protocols provided herein offer a framework for the continued investigation of S-14506 and other compounds with similar mechanisms of action.

References

- 1. S 14506: novel receptor coupling at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of the dependence potential of the potent high-efficacy 5-HT1A agonist S-14506 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dopamine receptor antagonist properties of S 14506, 8-OH-DPAT, raclopride and clozapine in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

S-14506 Hydrochloride: A Technical Guide to its 5-HT1A Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of S-14506 hydrochloride for the 5-HT1A receptor. This compound is a potent and selective full agonist for the 5-HT1A receptor, a key target in neuropharmacology for the development of anxiolytic and antidepressant therapies.[1][2][3] This document outlines quantitative binding data, detailed experimental methodologies for receptor binding assays, and the associated signaling pathways, offering a comprehensive resource for researchers in the field.

Quantitative Binding Affinity Data

This compound demonstrates high affinity and selectivity for the 5-HT1A receptor. The following table summarizes its binding profile across various serotonin (B10506) (5-HT) receptor subtypes. The data is presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | pKi Value | Ki Value (nM) | Reference |

| 5-HT1A | 9.0 | 0.1 | [1] |

| 5-HT1B | 6.6 | 251.19 | [1] |

| 5-HT1D | - | - | - |

| 5-HT2A | 6.6 | 251.19 | [1] |

| 5-HT2C | 7.5 | 31.62 | [1] |

| 5-HT3 | < 6.0 | > 1000 | [1] |

Note: The Ki values were calculated from the provided pKi values (Ki = 10^(-pKi)).

Additional studies have reported the dissociation constant (Kd) for [3H]-S-14506 binding to 5-HT1A receptors in rat hippocampal membranes as 0.79 ± 0.2 nM and in CHO cells stably expressing the human 5-HT1A receptor as 0.13 ± 0.05 nM.[4] S-14506 has been characterized as one of the most potent known agonists at the 5-HT1A receptor, both in vitro and in vivo.[4]

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of this compound for the 5-HT1A receptor is typically achieved through competitive radioligand binding assays. This method measures the ability of the unlabeled compound (S-14506) to displace a radiolabeled ligand that is known to bind to the receptor.

Objective

To determine the inhibition constant (Ki) of this compound for the 5-HT1A receptor.

Materials and Reagents

-

Receptor Source: Membranes from cells recombinantly expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in 5-HT1A receptors, such as the rat hippocampus.[4][5]

-

Radioligand: A tritiated antagonist, such as [3H]-WAY 100635, or a tritiated agonist, such as [3H]-8-OH-DPAT or [3H]-S-14506 itself.[4]

-

Test Compound: this compound.

-

Assay Buffer: Typically a Tris-HCl buffer containing physiological concentrations of ions.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that binds to the receptor, such as unlabeled serotonin (5-HT) or a specific antagonist like WAY 100635.[5]

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[5]

-

Scintillation Cocktail and Counter: For quantifying the radioactivity retained on the filters.[5]

Experimental Workflow

The following diagram illustrates the general workflow of a competitive radioligand binding assay.

Detailed Methodology

-

Membrane Preparation: Homogenize the receptor source tissue or cells in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.[5]

-

Assay Setup: In a multi-well plate, set up triplicate tubes for total binding, non-specific binding, and a range of this compound concentrations.

-

Incubation: Add the receptor membranes, a fixed concentration of the radioligand, and either buffer (for total binding), excess unlabeled ligand (for non-specific binding), or the desired concentration of this compound. Incubate the mixture at a specific temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[5]

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand (retained on the filter) from the unbound radioligand (which passes through).[5]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[5]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[5]

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of S-14506 that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.[6]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

5-HT1A Receptor Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[7][8] Activation of the 5-HT1A receptor by an agonist like S-14506 initiates a cascade of intracellular events that ultimately modulate neuronal activity.

Canonical G-Protein Signaling Pathway

The classical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[7][9][10] Additionally, the βγ subunits of the G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[8][9] This results in neuronal hyperpolarization and a decrease in neuronal firing.[11]

Non-Canonical Signaling Pathways

In addition to the classical pathway, 5-HT1A receptor activation can also engage other signaling cascades, often in a cell-type and brain-region specific manner. These pathways are frequently associated with neurotrophic effects and synaptic plasticity. Key alternative pathways include the activation of the Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)-Akt pathways.[8][11]

References

- 1. S 14506 hydrochloride | CAS 286369-38-8 | S14506 | Tocris Bioscience [tocris.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. The potent activity of the 5-HT1A receptor agonists, S 14506 and S 14671, in the rat forced swim test is blocked by novel 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S 14506: novel receptor coupling at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

S-14506 Hydrochloride: A Comprehensive Technical Review of its Primary Function as a Potent 5-HT1A Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-14506 hydrochloride is a potent and selective serotonin (B10506) 5-HT1A receptor full agonist, demonstrating high affinity for this receptor subtype.[1] Its primary function revolves around the activation of 5-HT1A receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o). This activation initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability. Notably, S-14506 exhibits a unique binding mechanism, interacting with both the G-protein coupled and uncoupled states of the 5-HT1A receptor.[2] In addition to its primary agonist activity, S-14506 also displays antagonist properties at dopamine (B1211576) D2 receptors.[3][4] Preclinical studies have highlighted its potential as an anxiolytic and antidepressant agent. This technical guide provides an in-depth overview of the core pharmacology of this compound, including its binding profile, functional activity, and the experimental methodologies used for its characterization.

Core Function: Potent 5-HT1A Receptor Agonism

The principal pharmacological action of this compound is its function as a full agonist at the serotonin 5-HT1A receptor.[1] This interaction is characterized by high affinity and selectivity, initiating downstream signaling pathways analogous to the endogenous ligand, serotonin.

Receptor Binding Profile

This compound exhibits a high affinity for the 5-HT1A receptor, with significantly lower affinity for other serotonin receptor subtypes and dopamine receptors. The binding affinities, expressed as pKi values (the negative logarithm of the inhibitory constant, Ki), are summarized in the table below. A higher pKi value indicates a higher binding affinity.

| Receptor | pKi | Reference |

| 5-HT1A | 9.0 | [1] |

| 5-HT1B | 6.6 | [1] |

| 5-HT1C | 7.5 | [1] |

| 5-HT2 | 6.6 | [1] |

| 5-HT3 | < 6.0 | [1] |

Furthermore, radioligand binding studies have determined the dissociation constant (Kd) and maximum binding capacity (Bmax) of [3H]-S-14506 in different tissue preparations, providing further insight into its binding characteristics.

| Preparation | Radioligand | Kd (nM) | Bmax (fmol/mg protein or pmol/mg protein) | Reference |

| Rat Hippocampal Membranes | [3H]-S-14506 | 0.79 ± 0.2 | 400 ± 32 fmol/mg protein | [2] |

| CHO Cells expressing h5-HT1A | [3H]-S-14506 | 0.13 ± 0.05 | 2.99 ± 0.60 pmol/mg protein | [2] |

| Rat Hippocampal Membranes | [3H]-8-OH-DPAT | 1.5 ± 0.5 | 303 ± 20 fmol/mg protein | [2] |

Signaling Pathway

Activation of the 5-HT1A receptor by this compound leads to the engagement of the Gi/o signaling pathway. This cascade of events results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The net effect is a hyperpolarization of the neuronal membrane and a reduction in neuronal firing rate.

Secondary Function: Dopamine D2 Receptor Antagonism

In addition to its primary role as a 5-HT1A agonist, this compound also exhibits antagonist properties at dopamine D2 receptors.[3][4] This dual activity may contribute to its overall pharmacological profile.

In Vitro and In Vivo Evidence

In vitro binding assays have shown that S-14506 can inhibit the binding of [3H]raclopride, a D2 antagonist, in rat striatum.[3] In vivo studies have further demonstrated this antagonist activity, where S-14506 dose-dependently antagonized the stereotyped climbing and sniffing behaviors induced by the dopamine agonist apomorphine (B128758) in mice.[3][4]

| In Vivo Model | Effect of this compound | Dose Range (mg/kg, i.p.) | Reference |

| Apomorphine-induced stereotypy in mice | Antagonism of climbing and sniffing | 0.2 - 3.38 | [4] |

| Apomorphine-induced sniffing in rats | Dose-dependent antagonism | Not specified | [3] |

Preclinical Efficacy

Preclinical studies in animal models suggest that this compound possesses anxiolytic and antidepressant-like properties.

| Animal Model | Effect | Minimal Effective Dose (MED) (mg/kg, s.c.) | Reference |

| Rat Forced Swim Test | Reduced duration of immobility | 0.01 | [1] |

Experimental Protocols

The characterization of this compound's primary function relies on a suite of standard pharmacological assays. The following sections provide detailed, generalized methodologies for these key experiments.

Radioligand Binding Assay

This assay is used to determine the affinity of S-14506 for various receptors.

-

Objective: To determine the inhibitory constant (Ki) of S-14506 at target receptors.

-

Materials:

-

Membrane preparations from cells or tissues expressing the receptor of interest.

-

Radiolabeled ligand specific for the target receptor (e.g., [3H]-S-14506, [3H]-8-OH-DPAT, [3H]raclopride).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubate a fixed concentration of the radioligand with the membrane preparation in the presence of varying concentrations of unlabeled S-14506.

-

Allow the reaction to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of S-14506 that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

References

The Discovery and Synthesis of S-14506 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

S-14506 hydrochloride, chemically known as 4-fluoro-N-[2-[4-(7-methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]benzamide hydrochloride, is a potent and selective full agonist at the serotonin (B10506) 1A (5-HT1A) receptor.[1] This technical guide provides a comprehensive overview of its discovery, synthesis, and in-depth pharmacological characterization, including detailed experimental protocols and a summary of its biological activities.

Discovery and Rationale

S-14506 was developed as a high-efficacy agonist for the 5-HT1A receptor.[2] Structurally related to the inverse agonist spiperone, S-14506 was an intriguing compound as it demonstrated potent agonistic properties both in vitro and in vivo.[3] The rationale for its development was likely rooted in the therapeutic potential of targeting the 5-HT1A receptor for conditions such as anxiety and depression.[1][2] The discovery of a compound with a similar chemical scaffold to an inverse agonist but exhibiting full agonism provided valuable insights into the structure-activity relationships at the 5-HT1A receptor.[3]

Synthesis of this compound

Pharmacological Profile

S-14506 is characterized by its high affinity and full agonistic activity at the 5-HT1A receptor. It also exhibits antagonist properties at the dopamine (B1211576) D2 receptor.

Receptor Binding Affinity

The binding affinity of S-14506 for various receptors has been determined through radioligand binding assays. The data consistently show high affinity and selectivity for the 5-HT1A receptor.

| Receptor | Ligand | Tissue/Cell Line | Ki (nM) | pKi |

| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampal Membranes | - | 9.0 |

| 5-HT1B | - | - | - | 6.6 |

| 5-HT1C | - | - | - | 7.5 |

| 5-HT2 | - | - | - | 6.6 |

| 5-HT3 | - | - | - | < 6.0 |

| Dopamine D2 | [3H]raclopride | Rat Striatum | > Raclopride, < Clozapine | - |

Table 1: Receptor Binding Affinity of this compound.[1][4]

In studies using [3H]-S-14506 as the radioligand, the dissociation constant (Kd) was determined to be 0.79 ± 0.2 nM in rat hippocampal membranes and 0.13 ± 0.05 nM in CHO cells stably expressing the human 5-HT1A receptor.[3] The maximum binding capacity (Bmax) was found to be 400 ± 32 fmol/mg protein in hippocampal membranes and 2.99 ± 0.60 pmol/mg protein in CHO cells.[3]

Functional Activity

S-14506 has been characterized as a full agonist at the 5-HT1A receptor, with its maximum response in functional assays being equivalent to that of the endogenous ligand, serotonin (5-HT).[3] This has been demonstrated using GTPase or GTPγS binding assays, which measure the activation of G-proteins upon receptor stimulation.

| Assay | Tissue/Cell Line | Parameter | S-14506 | 5-HT (Reference) |

| High-affinity GTPase | h5-HT1A-Giα1 fusion proteins | Emax | Equivalent to 5-HT | 100% |

Table 2: Functional Agonist Activity of S-14506 at the 5-HT1A Receptor.[3]

Interestingly, while being a potent agonist, the binding of [3H]-S-14506 to 5-HT1A receptors in hippocampal membranes resembled that of an antagonist in that it was increased by the non-hydrolyzable GTP analog, GppNHp.[3] This is in contrast to the classic agonist [3H]-8-OH-DPAT, whose binding is reduced by GppNHp.[3] This suggests a unique interaction of S-14506 with the receptor-G protein complex.[3]

Molecular modeling studies suggest that S-14506 may span between the 5-HT recognition site and the "arginine switch" in the DRY microdomain of the receptor, which is postulated to be crucial for G-protein activation.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Radioligand Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (Ki) of S-14506 for the 5-HT1A receptor by measuring its ability to displace a known radioligand.

Materials:

-

Receptor Source: Membranes from rat hippocampus or from CHO cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: 10 µM Serotonin or another suitable 5-HT1A ligand.

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.6.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well microplates, cell harvester with glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen membrane preparations on ice. Homogenize the membranes in assay buffer and centrifuge to pellet. Resuspend the pellet in fresh assay buffer to a final protein concentration of approximately 100-200 µ g/well .

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, [3H]8-OH-DPAT (at a concentration near its Kd, e.g., 1 nM), and membrane suspension.

-

Non-specific Binding: Assay buffer, [3H]8-OH-DPAT, non-specific binding control, and membrane suspension.

-

Competition: Assay buffer, [3H]8-OH-DPAT, varying concentrations of S-14506, and membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM).

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the S-14506 concentration.

-

Determine the IC50 value (the concentration of S-14506 that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay (Functional Assay)

Objective: To determine the functional agonist activity (EC50 and Emax) of S-14506 at the 5-HT1A receptor by measuring its ability to stimulate the binding of [35S]GTPγS to G-proteins.

Materials:

-

Receptor Source: Membranes from cells expressing the human 5-HT1A receptor.

-

Radioligand: [35S]GTPγS.

-

Test Compound: this compound.

-

Basal Binding Control: Assay buffer without the test compound.

-

Non-specific Binding Control: High concentration of unlabeled GTPγS (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP: To ensure G-proteins are in their inactive state at the start of the assay.

-

Equipment: 96-well microplates, cell harvester with glass fiber filters, liquid scintillation counter.

Procedure:

-

Membrane Preparation: Prepare membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Basal Binding: Assay buffer, GDP (e.g., 10 µM), membrane suspension, and [35S]GTPγS (e.g., 0.1 nM).

-

Non-specific Binding: Assay buffer, GDP, membrane suspension, [35S]GTPγS, and unlabeled GTPγS.

-

Stimulated Binding: Assay buffer, GDP, membrane suspension, varying concentrations of S-14506, and [35S]GTPγS.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Filtration: Terminate the reaction and wash as described for the radioligand binding assay.

-

Scintillation Counting: Measure the radioactivity as described previously.

-

Data Analysis:

-

Calculate the specific stimulation of [35S]GTPγS binding by subtracting the basal binding from the stimulated binding at each concentration of S-14506.

-

Plot the stimulated binding against the logarithm of the S-14506 concentration.

-

Determine the EC50 (the concentration of S-14506 that produces 50% of the maximal response) and the Emax (the maximal stimulation) from the resulting sigmoidal curve using non-linear regression.

-

Compare the Emax of S-14506 to that of a known full agonist like serotonin to confirm its full agonist activity.

-

Visualizations

5-HT1A Receptor Signaling Pathway

Caption: Canonical signaling pathway of the 5-HT1A receptor activated by S-14506.

Experimental Workflow for S-14506 Characterization

References

- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The potent activity of the 5-HT1A receptor agonists, S 14506 and S 14671, in the rat forced swim test is blocked by novel 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Pharmacological Profile of S-14506 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-14506 hydrochloride is a potent and selective full agonist at the serotonin (B10506) 1A (5-HT1A) receptor, exhibiting a unique pharmacological profile that has garnered interest for its potential therapeutic applications, particularly as an anxiolytic agent.[1][2] Chemically related to the inverse agonist spiperone, S-14506 paradoxically behaves as one of the most potent known agonists at 5-HT1A receptors, both in vitro and in vivo.[3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, summarizing key data on its receptor binding affinity, mechanism of action, and effects in preclinical models.

Mechanism of Action

This compound exerts its primary pharmacological effects through high-affinity binding to and activation of 5-HT1A receptors.[4] These receptors are G-protein-coupled receptors (GPCRs) that, upon activation by an agonist, typically couple to inhibitory G-proteins (Gi/o).[1][5] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cyclic AMP (cAMP).[6] The activation of 5-HT1A receptors by S-14506 is G(i) protein-dependent.[1][5]

Molecular modeling studies suggest a unique binding mechanism for S-14506. It is postulated that the molecule spans between the conventional 5-HT recognition site and the "arginine switch" (DRY microdomain), which is crucial for activating the interaction of the receptor with the G-protein.[3] This may explain its high potency and efficacy. Furthermore, S-14506 has been shown to potently increase high-affinity GTPase activity in fusion proteins of human 5-HT1A receptors with G(iα1), with a steeper Hill slope than serotonin, suggesting potential positive cooperativity.[3]

In addition to its potent 5-HT1A agonism, this compound also displays antagonist activity at 5-HT2A and 5-HT2C receptors and antagonist properties at dopamine (B1211576) D2 receptors.[1][5][7]

Receptor Binding Profile

This compound demonstrates high affinity and selectivity for the 5-HT1A receptor. The following tables summarize the quantitative data on its binding affinities for various receptors.

Table 1: Binding Affinity of S-14506 for Serotonin Receptors

| Receptor | pKi | Reference |

| 5-HT1A | 9.0 | [2][4] |

| 5-HT1B | 6.6 | [4] |

| 5-HT1C (5-HT2C) | 7.5 | [2][4] |

| 5-HT2 (5-HT2A) | 6.6 | [4] |

| 5-HT3 | < 6.0 | [4] |

Table 2: Radioligand Binding Parameters for [3H]-S-14506

| Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Rat Hippocampal Membranes | 0.79 ± 0.2 | 400 ± 32 | [3] |

| Mouse Brain | 0.15 | Not Specified | [2] |

| h5-HT1A in CHO Cells | 0.13 ± 0.05 | 2990 ± 600 | [3] |

h5-HT1A: human 5-HT1A receptor; CHO: Chinese Hamster Ovary cells

In Vitro Pharmacology

G-Protein Coupling and Second Messenger Activation

The interaction of S-14506 with 5-HT1A receptors displays some atypical characteristics compared to classic agonists like 8-OH-DPAT. In rat hippocampal membranes, the binding of [3H]-S-14506 is increased by the non-hydrolyzable GTP analog GppNHp, a characteristic more typical of antagonists.[3] Conversely, GppNHp reduces the binding of [3H]-8-OH-DPAT.[3] Divalent cations such as manganese, magnesium, and calcium reduce the binding of [3H]-S-14506 in hippocampal membranes, whereas they increase the binding of [3H]-8-OH-DPAT.[3] In CHO cells stably expressing the human 5-HT1A receptor, these cations have little effect on [3H]-S-14506 binding.[3] Despite these unusual binding properties, S-14506 acts as a full agonist, with a maximum response equivalent to that of serotonin in functional assays.[3]

Experimental Protocols: Radioligand Binding Assay

A standard radioligand binding assay is used to determine the affinity (Kd) and density (Bmax) of receptors for a specific ligand.

In Vivo Pharmacology

This compound has demonstrated significant effects in animal models, consistent with its receptor binding profile.

Dopamine D2 Receptor Antagonism

In rodents, S-14506 exhibits properties of a dopamine D2 receptor antagonist. It dose-dependently antagonizes apomorphine-induced stereotyped climbing and sniffing in mice.[1] Furthermore, S-14506 inhibits the in vivo binding of the D2 antagonist [3H]raclopride in the striatum and olfactory bulbs.[1][2][5][7]

Anxiolytic and Antidepressant-like Activity

S-14506 has shown potent activity in animal models predictive of anxiolytic and antidepressant effects.[1] In the rat forced swim test, a model used to screen for antidepressant potential, S-14506 was found to be active at a dose of 0.63 mg/kg (s.c.), inducing immobility.[1][5]

Table 3: In Vivo Effects of this compound

| Animal Model | Effect | Dose Range / Specific Dose | Route of Administration | Reference |

| Mouse (Apomorphine-induced stereotypy) | Antagonizes climbing and sniffing | 0.2 - 3.38 mg/kg | IP | [1][5] |

| Rat (Forced Swim Test) | Induces immobility | 0.63 mg/kg | SC | [1][5] |

Experimental Protocols: Forced Swim Test

The forced swim test is a behavioral test used to assess antidepressant-like activity in rodents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. S 14506: novel receptor coupling at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S 14506 hydrochloride | CAS:286369-38-8 | Highly potent 5-HT1A agonist; displays unique binding mechanism | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. acnp.org [acnp.org]

- 7. medchemexpress.com [medchemexpress.com]

S-14506 Hydrochloride and Dopamine D2 Receptor Interaction: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-14506 hydrochloride is a compound that has been investigated for its interactions with various neurotransmitter receptors. While it is recognized as a potent 5-HT1A receptor agonist, it also exhibits antagonist properties at the dopamine (B1211576) D2 receptor. This guide provides a technical overview of the available scientific information regarding the interaction of this compound with the dopamine D2 receptor.

Interaction with Dopamine D2 Receptor

This compound demonstrates antagonist properties by blocking dopamine D2 receptors.[1] This has been primarily characterized through in vitro radioligand binding assays.

Radioligand Binding Studies

The principal evidence for the interaction of this compound with the dopamine D2 receptor comes from competitive binding assays using the radiolabeled D2 receptor antagonist, [³H]raclopride. In these studies, this compound was shown to inhibit the binding of [³H]raclopride to D2 receptors in rat striatal membranes.[1]

While specific IC₅₀ or Kᵢ values have not been reported in the available literature, a qualitative comparison of its potency has been described. In these studies, this compound was found to be less potent than raclopride (B1662589) but more potent than clozapine (B1669256) and 8-OH-DPAT in displacing [³H]raclopride from D2 receptors.[1]

Data Presentation

Due to the absence of specific quantitative data in the reviewed literature, a table of binding affinities cannot be provided.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound at the dopamine D2 receptor are not explicitly available. However, based on the description of the experiments in the cited literature, a general methodology for the key assay can be outlined.

In Vitro [³H]Raclopride Competition Binding Assay

This assay is a standard method to determine the binding affinity of a compound for the dopamine D2 receptor.

Objective: To determine the concentration of this compound required to inhibit the binding of a known D2 receptor radioligand, [³H]raclopride, to D2 receptors in a tissue preparation.

Materials:

-

Tissue Preparation: Rat striatal tissue, known for its high density of dopamine D2 receptors.

-

Radioligand: [³H]raclopride.

-

Test Compound: this compound.

-

Reference Compounds: Raclopride, clozapine, 8-OH-DPAT.

-

Assay Buffer: Appropriate buffer system to maintain pH and ionic strength.

-

Filtration Apparatus: To separate bound from unbound radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

General Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in a suitable buffer and centrifuge to isolate the cell membranes containing the D2 receptors. Resuspend the membrane pellet in fresh assay buffer.

-

Incubation: In a series of tubes, incubate the striatal membranes with a fixed concentration of [³H]raclopride and varying concentrations of this compound (or reference compounds).

-

Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a defined temperature.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]raclopride (IC₅₀) can be determined by non-linear regression analysis of the competition curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Logical Relationships

The interaction of this compound as an antagonist at the D2 receptor implies that it blocks the downstream signaling pathways typically activated by dopamine.

Dopamine D2 Receptor Signaling Pathway (Antagonized by S-14506)

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of D2 receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, by blocking the receptor, would prevent this dopamine-induced decrease in cAMP.

Experimental Workflow for Determining D2 Receptor Binding

The logical flow of a typical in vitro binding assay to determine the affinity of a compound for the D2 receptor is outlined below.

Conclusion

This compound exhibits antagonist activity at the dopamine D2 receptor, as demonstrated by its ability to inhibit the binding of the D2-selective radioligand [³H]raclopride. While its potency has been qualitatively compared to other known D2 receptor ligands, specific quantitative binding affinity and functional data are not available in the public domain. The provided experimental protocol and pathway diagrams offer a foundational understanding of how this interaction would be characterized and its implications for intracellular signaling. Further research would be necessary to fully quantify the pharmacological profile of this compound at the dopamine D2 receptor.

References

In Vitro Characterization of S-14506 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-14506 hydrochloride is a potent and selective full agonist for the 5-hydroxytryptamine 1A (5-HT1A) receptor, a key target in neuropharmacology. This document provides a comprehensive in vitro characterization of S-14506, summarizing its binding affinity, functional activity, and receptor selectivity. Detailed experimental protocols for key assays are provided to enable replication and further investigation. The associated signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction

S-14506 is a high-affinity ligand for the 5-HT1A receptor, demonstrating full agonism.[1][2] It also exhibits antagonist properties at 5-HT2A, 5-HT2C, and dopamine (B1211576) D2 receptors.[2][3][4] This unique pharmacological profile makes S-14506 a valuable research tool for elucidating the role of the 5-HT1A receptor in various physiological and pathological processes. This guide details the in vitro methods used to establish this profile.

Binding Affinity

The binding affinity of S-14506 for various receptors is a critical determinant of its potency and selectivity. This is typically assessed through competitive radioligand binding assays.

Quantitative Data: Binding Affinity

| Target Receptor | Radioligand | Tissue/Cell Preparation | pKi | Ki (nM) | Reference |

| 5-HT1A | [³H]-8-OH-DPAT | Rat Hippocampal Membranes | 9.0 | 0.1 | [1] |

| 5-HT1B | Various | Not Specified | 6.6 | 251 | [1] |

| 5-HT1C | Various | Not Specified | 7.5 | 31.6 | [1] |

| 5-HT2 | Various | Not Specified | 6.6 | 251 | [1] |

| 5-HT3 | Various | Not Specified | < 6.0 | >1000 | [1] |

| Dopamine D2 | [³H]-Raclopride | Rodent Striatum | - | - | [2][3] |

| 5-HT2A | Not Specified | Not Specified | - | - | [2] |

| 5-HT2C | Not Specified | Not Specified | - | - | [2] |

Note: Specific Ki values for D2, 5-HT2A, and 5-HT2C receptors are not consistently reported in the public domain but the compound is characterized as an antagonist at these sites.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of S-14506 at the 5-HT1A receptor using a competitive binding assay with [³H]-8-OH-DPAT.

Materials:

-

Membrane Preparation: Rat hippocampal membranes or membranes from cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).

-

Test Compound: this compound.

-

Non-specific Binding Control: 5-HT (Serotonin) or unlabeled 8-OH-DPAT.

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (GF/B or GF/C).

-

Filtration apparatus and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer and determine protein concentration.

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of assay buffer (for total binding).

-

50 µL of non-specific binding control (e.g., 10 µM 5-HT).

-

50 µL of varying concentrations of S-14506.

-

50 µL of [³H]-8-OH-DPAT (at a final concentration close to its Kd, e.g., 1 nM).

-

100 µL of membrane preparation (typically 50-100 µg of protein).

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Termination: Terminate the binding by rapid filtration over pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of S-14506 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Functional Activity

The functional activity of S-14506 as a 5-HT1A receptor agonist is determined by its ability to elicit a cellular response upon binding. This is commonly measured through GTPγS binding assays and adenylyl cyclase inhibition assays.

Quantitative Data: Functional Activity

| Assay | Cell Preparation | Efficacy | EC50 (nM) | Emax (% of 5-HT) | Reference |

| [³⁵S]GTPγS Binding | Rat Hippocampal Membranes | Full Agonist | Not Specified | ~100 | [1] |

| Adenylyl Cyclase Inhibition | Not Specified | Agonist | Not Specified | Not Specified | Implied by Gi/o coupling |

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins, a proximal event in the 5-HT1A receptor signaling cascade.[5]

Materials:

-

Membrane Preparation: As described for the radioligand binding assay.

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol).

-

GDP.

-

Test Compound: this compound.

-

Reference Agonist: 5-HT.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Other reagents are the same as for the binding assay.

Procedure:

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of assay buffer containing GDP (final concentration 10-30 µM).

-

50 µL of varying concentrations of S-14506 or 5-HT.

-

50 µL of membrane preparation.

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

-

Initiation: Add 50 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to initiate the reaction.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Termination, Washing, and Quantification: Follow the same procedure as for the radioligand binding assay.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of S-14506 to determine the EC50 and Emax values.

Workflow for [³⁵S]GTPγS Binding Assay

Caption: Workflow of a [³⁵S]GTPγS binding assay.

Experimental Protocol: Adenylyl Cyclase Inhibition Assay

Activation of the Gi/o-coupled 5-HT1A receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Materials:

-

Cell Culture: Cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

-

Adenylyl Cyclase Activator: Forskolin (B1673556).

-

Test Compound: this compound.

-

Reference Agonist: 5-HT.

-

cAMP Assay Kit (e.g., ELISA, HTRF, or AlphaScreen).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and grow to confluence.

-

Pre-treatment: Pre-treat cells with varying concentrations of S-14506 or 5-HT for 15-30 minutes.

-

Stimulation: Stimulate the cells with forskolin (e.g., 10 µM) to activate adenylyl cyclase.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Determine the concentration-dependent inhibition of forskolin-stimulated cAMP production by S-14506 to calculate its IC50 value.

Signaling Pathway

S-14506, as a 5-HT1A receptor agonist, activates the Gi/o signaling cascade.[6][7] This leads to the inhibition of adenylyl cyclase and subsequent downstream effects.

5-HT1A Receptor Signaling Pathway

Caption: S-14506 activates the 5-HT1A receptor, leading to Gi/o-mediated inhibition of adenylyl cyclase.

Conclusion

The in vitro characterization of this compound confirms its status as a potent and selective full agonist of the 5-HT1A receptor. Its antagonist activity at other monoamine receptors contributes to its distinct pharmacological profile. The detailed methodologies and data presented in this guide provide a solid foundation for researchers utilizing S-14506 in their studies of the serotonergic system and related neurological functions.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5-HT Receptor | DC Chemicals [dcchemicals.com]

- 5. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to S-14506 Hydrochloride: Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-14506 hydrochloride is a potent and selective serotonin (B10506) 5-HT1A receptor full agonist with a complex pharmacological profile that also includes antagonist activity at 5-HT2A/2C and dopamine (B1211576) D2 receptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed information on its mechanism of action, including its influence on downstream signaling pathways, is presented. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of neuroscience and psychopharmacology.

Chemical Structure and Properties

This compound, systematically named 4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide hydrochloride, is a synthetic compound belonging to the piperazine (B1678402) class of chemicals.

Chemical Structure:

-

Molecular Formula: C₂₄H₂₇ClFN₃O₂

-

Molecular Weight: 443.94 g/mol [1]

-

CAS Number: 286369-38-8[1]

-

SMILES: COc1ccc2cccc(c2c1)N3CCN(CCNC(=O)c4ccc(cc4)F)CC3.Cl

Physicochemical Properties:

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₇ClFN₃O₂ | [1] |

| Molecular Weight | 443.94 g/mol | [1] |

| CAS Number | 286369-38-8 | [1] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 10 mM). | [2] |

| Storage Conditions | Store at -20°C in a sealed container, away from moisture. | [1] |

Pharmacology

This compound exhibits a multi-target pharmacological profile, with its primary activity as a potent and selective full agonist at the serotonin 5-HT1A receptor.

Receptor Binding Affinity

This compound demonstrates high affinity for the 5-HT1A receptor, with varying affinities for other serotonin and dopamine receptor subtypes. The binding affinities (pKi) are summarized in the table below.

| Receptor | pKi Value | Reference |

| 5-HT1A | 9.0 | [3] |

| 5-HT1B | 6.6 | [3] |

| 5-HT1C | 7.5 | [3] |

| 5-HT2 | 6.6 | [3] |

| 5-HT3 | < 6.0 | [3] |

Mechanism of Action

The primary mechanism of action of this compound is the activation of the 5-HT1A receptor. As a full agonist, it mimics the effect of the endogenous ligand, serotonin, at this receptor.[3] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gi/o family of G-proteins.[4]

Activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular signaling events. This includes the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] Additionally, activation of the Gi/o pathway leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[5] These events collectively lead to neuronal hyperpolarization and a reduction in neuronal firing rate.

Beyond the canonical Gi/o pathway, 5-HT1A receptor activation can also modulate other signaling pathways, including the extracellular signal-regulated kinase (ERK) and Akt pathways, which are involved in neuroplasticity and cell survival.[5]

In addition to its potent 5-HT1A agonism, this compound also acts as an antagonist at 5-HT2A/2C and dopamine D2 receptors, which may contribute to its overall pharmacological effects.[1]

Signaling Pathways

The binding of this compound to the 5-HT1A receptor triggers a cascade of intracellular events. A simplified diagram of the primary signaling pathway is depicted below.

Pharmacodynamics

In vivo studies have demonstrated that this compound possesses anxiolytic-like properties. Its potent activity in animal models, such as the forced swim test, suggests potential antidepressant effects.[4] The blockade of dopamine D2 receptors contributes to its atypical antipsychotic profile.[1]

Experimental Protocols

Note on Experimental Protocols: Specific parameters for each step, such as reaction conditions, chromatographic methods, and assay protocols, would need to be optimized for this compound. Researchers should consult relevant literature for methodologies used for similar compounds.

Conclusion

This compound is a valuable research tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes. Its potent and selective agonist activity, combined with its effects on other neurotransmitter systems, makes it a compound of significant interest for the development of novel therapeutics for psychiatric and neurological disorders. This technical guide provides a foundational understanding of its chemical and pharmacological properties to support further research and development efforts.

References

- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 5. researchgate.net [researchgate.net]

S-14506 Hydrochloride: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-14506 hydrochloride is a potent and selective full agonist for the serotonin (B10506) 5-HT1A receptor, a key target in the modulation of mood and anxiety.[1] This technical guide provides a comprehensive review of the available literature on this compound, summarizing its pharmacological profile, mechanism of action, and key experimental findings. The document is intended to serve as a detailed resource for researchers and professionals in the field of drug development, offering insights into the compound's receptor binding affinities, functional activities, and potential therapeutic applications. While a complete picture is limited by the accessibility of full-text articles, this review synthesizes available data from scientific abstracts and supplier documentation to present a thorough overview.

Core Pharmacology and Mechanism of Action

This compound is a high-affinity ligand for the 5-HT1A receptor, where it acts as a full agonist.[1] Its chemical structure is related to the known 5-HT1A receptor inverse agonist, spiperone, yet it exhibits potent agonistic properties both in vitro and in vivo.[2] In addition to its primary activity at the 5-HT1A receptor, this compound also demonstrates antagonist activity at 5-HT2A/2C and dopamine (B1211576) D2 receptors.[3] This multi-target profile suggests a complex pharmacological action that may contribute to its overall in vivo effects.

The agonism at the 5-HT1A receptor is believed to be Gi protein-dependent.[3] Molecular modeling studies suggest that S-14506 may bind in a unique manner, spanning the region between the conventional 5-HT recognition site and the "arginine switch" within the DRY microdomain, which is critical for G-protein activation.[2] This interaction may underlie its high potency and efficacy.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, primarily derived from in vitro binding assays.

Table 1: Receptor Binding Affinities of this compound

| Receptor | pKi | Kd (nM) | Bmax | Tissue/Cell Line | Reference |

| 5-HT1A | 9.0 | 0.79 ± 0.2 | 400 ± 32 fmol/mg protein | Rat Hippocampal Membranes | [2] |

| 5-HT1A | - | 0.13 ± 0.05 | 2.99 ± 0.60 pmol/mg protein | CHO cells (human 5-HT1A) | [2] |

| 5-HT1B | 6.6 | - | - | - | [1] |

| 5-HT1C | 7.5 | - | - | - | [1] |

| 5-HT2 | 6.6 | - | - | - | [1] |

| 5-HT3 | < 6.0 | - | - | - | [1] |

| Dopamine D2 | - | - | - | Rat Striatum | [2] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). Kd is the equilibrium dissociation constant. Bmax is the maximum number of binding sites. The data for dopamine D2 receptors indicates inhibitory activity on [3H]raclopride binding, but specific affinity values were not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

This compound and 5-HT1A Receptor Signaling

Activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular events. As a Gi/o-coupled receptor, its stimulation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The diagram below illustrates the canonical signaling pathway.

Caption: 5-HT1A receptor signaling pathway activated by this compound.

Representative Experimental Workflow

The characterization of a compound like this compound typically involves a series of in vitro and in vivo experiments. The following diagram outlines a general workflow for receptor binding and functional analysis.

Caption: General experimental workflow for characterizing a novel 5-HT1A agonist.

Detailed Experimental Protocols (Representative)

The precise experimental protocols for this compound are detailed in the primary literature, which were not fully accessible for this review. However, based on standard pharmacological practices, the following representative methodologies can be outlined.

Radioligand Binding Assay (for determination of Kd and Bmax)

-

Objective: To determine the affinity (Kd) and density (Bmax) of this compound binding to 5-HT1A receptors.

-

Materials:

-

Membrane preparations from rat hippocampus or cells stably expressing the human 5-HT1A receptor.

-

[3H]-S-14506 hydrochloride (radioligand).

-

Unlabeled this compound for determining non-specific binding.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate a fixed amount of membrane protein with increasing concentrations of [3H]-S-14506 hydrochloride.

-

For each concentration of radioligand, prepare a parallel set of tubes containing a high concentration of unlabeled this compound to determine non-specific binding.

-

Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine Kd and Bmax.

-

[35S]GTPγS Binding Assay (for functional activity)

-

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a 5-HT1A receptor agonist.

-

Materials:

-

Membrane preparations as above.

-

[35S]GTPγS (non-hydrolyzable GTP analog).

-

GDP.

-

Varying concentrations of this compound.

-

Assay buffer containing MgCl2.

-

-

Procedure:

-

Pre-incubate membranes with GDP.

-

Add increasing concentrations of this compound.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate at 30°C for a defined period.

-

Terminate the reaction and separate bound from free [35S]GTPγS by filtration.

-

Quantify the amount of bound [35S]GTPγS by scintillation counting.

-

Plot the stimulated binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax.

-

Forced Swim Test (for antidepressant-like activity)

-

Objective: To assess the potential antidepressant-like effects of this compound in rodents.

-

Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

-

Procedure:

-

Administer this compound or vehicle to the animals at a specified time before the test.

-

Place each animal individually into the water cylinder for a 6-minute session.

-

Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the lack of motion other than that necessary to keep the head above water.

-

A significant reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

-

In Vivo Findings

In vivo studies have demonstrated that central administration of this compound produces anxiolytic effects.[1] Furthermore, it has been shown to be active in the forced swimming test in rats, a model predictive of antidepressant activity.[3] this compound also dose-dependently antagonizes the stereotyped climbing and sniffing behaviors induced by the dopamine agonist apomorphine (B128758) in mice, consistent with its dopamine D2 receptor antagonist properties.[3]

Discussion and Future Directions

This compound is a valuable research tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes. Its high potency and full agonism make it a standard reference compound in many studies. The compound's unique binding characteristics and multi-target profile warrant further investigation to fully elucidate its mechanism of action and therapeutic potential.

Future research should focus on obtaining more comprehensive pharmacokinetic and pharmacodynamic data. While initial preclinical findings are promising, a thorough evaluation of its safety and efficacy in more complex animal models of anxiety and depression would be necessary to support any potential clinical development. The lack of publicly available clinical trial data suggests that the compound may have remained a preclinical research tool.

Conclusion

This compound is a potent and selective 5-HT1A receptor full agonist with additional antagonist activity at 5-HT2A/2C and dopamine D2 receptors. The available data highlight its significant potential as a pharmacological probe for studying serotonergic and dopaminergic neurotransmission. This technical guide has summarized the key findings and provided a framework for understanding the pharmacological profile of this compound, serving as a valuable resource for the scientific community. Further research, contingent on access to more detailed primary literature, will be essential to fully uncover the therapeutic possibilities of this intriguing compound.

References

Early-Stage Research on S-14506 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-14506 hydrochloride is a novel psychotropic agent that has demonstrated a unique pharmacological profile in early-stage research. It acts as a potent and high-efficacy full agonist at serotonin (B10506) 5-HT1A receptors while also exhibiting antagonist properties at 5-HT2A/2C and dopamine (B1211576) D2 receptors.[1][2][3] This multifaceted mechanism of action suggests its potential therapeutic utility in a range of neuropsychiatric disorders, with a primary focus on its anxiolytic and antidepressant-like effects. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, detailing its receptor binding profile, functional activity, and in vivo pharmacology.

Core Pharmacological Profile

This compound's primary mechanism of action is its potent agonism at the 5-HT1A receptor.[1][3][4][5] Unlike many other 5-HT1A receptor ligands, this compound is a full agonist, capable of eliciting a maximal response comparable to the endogenous ligand, serotonin (5-HT).[3][4] Concurrently, it displays antagonist activity at 5-HT2A/2C and dopamine D2 receptors, a profile that may contribute to a favorable side-effect profile by mitigating potential dopaminergic and serotonergic adverse effects.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: Receptor Binding Affinities of this compound

| Receptor | pKi | Reference |

| 5-HT1A | 9.0 | [4][5] |

| 5-HT1B | 6.6 | [4][5] |

| 5-HT1C (now 5-HT2C) | 7.5 | [4][5] |

| 5-HT2 (likely 5-HT2A) | 6.6 | [4][5] |

| 5-HT3 | < 6.0 | [4][5] |

Table 2: Radioligand Binding Parameters for [3H]S-14506

| Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Rat Hippocampal Membranes | 0.79 ± 0.2 | 400 ± 32 | [3] |

| CHO Cells expressing h5-HT1A | 0.13 ± 0.05 | 2990 ± 600 | [3] |

Table 3: In Vivo Pharmacological Effects of this compound

| Animal Model | Test | Effect | Dosage | Reference |

| Mice | Apomorphine-induced climbing & sniffing | Antagonism | 0.2 - 3.38 mg/kg (IP) | [2] |

| Rats | Forced Swimming Test | Reduced immobility | 0.63 mg/kg (SC) | [2] |

Signaling Pathways and Experimental Workflows

5-HT1A Receptor Signaling Pathway

This compound, as a full agonist at the 5-HT1A receptor, activates a Gi/o-protein coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, activation of the G-protein can lead to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels.

Caption: this compound activation of the 5-HT1A receptor.

Experimental Workflow for Radioligand Binding Assay

The determination of binding affinity (Ki) and receptor density (Bmax) is a fundamental step in characterizing a new ligand. The following workflow outlines a typical radioligand binding assay.

Caption: Workflow for a typical radioligand binding assay.

Experimental Protocols

In Vitro: Radioligand Binding Studies

Objective: To determine the affinity (Kd) and density (Bmax) of [3H]S-14506 binding to 5-HT1A receptors and the affinity (Ki) of unlabeled S-14506 for various receptors.

Materials:

-

[3H]S-14506 (Radioligand)

-

Unlabeled this compound and other competing ligands

-

Membrane preparations from rat hippocampus or cells expressing the receptor of interest (e.g., CHO cells with h5-HT1A)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Saturation Binding:

-

Aliquots of membrane preparations (e.g., 50-100 µg protein) are incubated with increasing concentrations of [3H]S-14506.

-

Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 10 µM 5-HT).

-

Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Competition Binding:

-

Membrane preparations are incubated with a fixed concentration of [3H]S-14506 (typically at or below its Kd value) and varying concentrations of unlabeled S-14506 or other test compounds.

-

Follow the incubation, filtration, and counting steps as described for saturation binding.

-

-

Data Analysis:

-

Saturation binding data are analyzed by non-linear regression to determine Kd and Bmax values.

-

Competition binding data are analyzed to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

In Vitro: [35S]GTPγS Binding Assay

Objective: To assess the functional activity of this compound as a 5-HT1A receptor agonist by measuring its ability to stimulate the binding of [35S]GTPγS to G-proteins.

Materials:

-

[35S]GTPγS

-

Unlabeled GTPγS

-

This compound and other test ligands

-

Membrane preparations

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

GDP

Procedure:

-

Membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.

-

Add varying concentrations of this compound to the membrane suspension.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Terminate the reaction by rapid filtration.

-